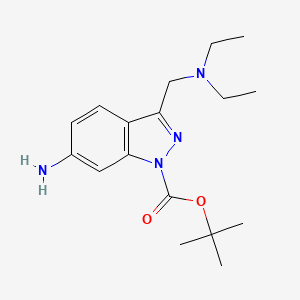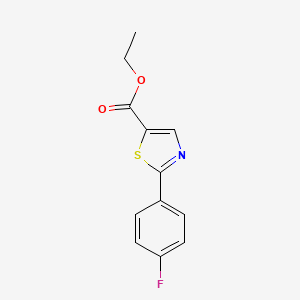
2-(4-Fluoro-phenyl)-thiazole-5-carboxylic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(4-fluorophenyl)-1,3-thiazole-5-carboxylate is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-fluorophenyl)-1,3-thiazole-5-carboxylate typically involves the reaction of 4-fluoroaniline with ethyl 2-bromo-1,3-thiazole-5-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of ethyl 2-(4-fluorophenyl)-1,3-thiazole-5-carboxylate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(4-fluorophenyl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-(4-fluorophenyl)-1,3-thiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of ethyl 2-(4-fluorophenyl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target protein. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-(4-chlorophenyl)-1,3-thiazole-5-carboxylate
- Ethyl 2-(4-bromophenyl)-1,3-thiazole-5-carboxylate
- Ethyl 2-(4-methylphenyl)-1,3-thiazole-5-carboxylate
Uniqueness
Ethyl 2-(4-fluorophenyl)-1,3-thiazole-5-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form strong interactions with biological targets, making it a valuable compound in drug discovery and development.
Propiedades
Número CAS |
886369-33-1 |
|---|---|
Fórmula molecular |
C12H10FNO2S |
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
ethyl 2-(4-fluorophenyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C12H10FNO2S/c1-2-16-12(15)10-7-14-11(17-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 |
Clave InChI |
OHRKTHIQULIPAD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN=C(S1)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4E)-2-(1,3-benzothiazol-2-yl)-4-[(benzylamino)methylidene]-5-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12443420.png)
![ethyl (1S,5S,6S)-5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B12443425.png)

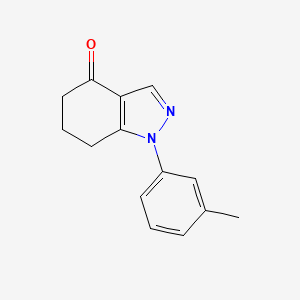

![4-Chloro-3-({[(2-fluorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B12443443.png)
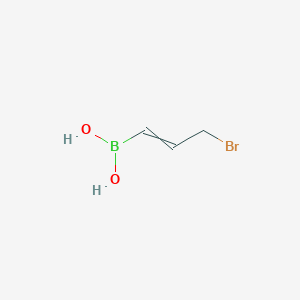

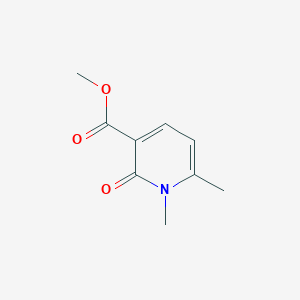
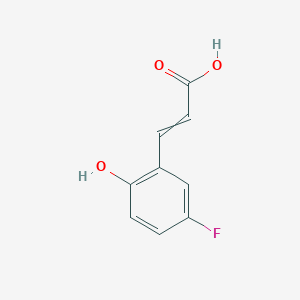
amino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B12443486.png)
![N,N'-hexane-1,6-diylbis{2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide}](/img/structure/B12443492.png)
